BenchChemオンラインストアへようこそ!

5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile

medicinal chemistry SAR libraries chemical procurement

5-(2-Amino-4-methylthiazol-5-yl)-2-(methylsulfonyl)benzonitrile (CAS 847789-31-5) is a synthetic organic small molecule composed of a 2-amino-4-methylthiazole heterocycle coupled via a biaryl linkage to a 2-(methylsulfonyl)benzonitrile fragment. Its molecular formula is C12H11N3O2S2, with a molecular weight of 293.4 g/mol, a computed XLogP3 of 1.6, and a topological polar surface area of 133 Ų.

Molecular Formula C12H11N3O2S2
Molecular Weight 293.4 g/mol
Cat. No. B11770141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile
Molecular FormulaC12H11N3O2S2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N)C2=CC(=C(C=C2)S(=O)(=O)C)C#N
InChIInChI=1S/C12H11N3O2S2/c1-7-11(18-12(14)15-7)8-3-4-10(19(2,16)17)9(5-8)6-13/h3-5H,1-2H3,(H2,14,15)
InChIKeyBQQGPDVZYMWHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile: A Defined Thiazole-Benzonitrile Building Block for Small-Molecule Probe and Lead Optimization


5-(2-Amino-4-methylthiazol-5-yl)-2-(methylsulfonyl)benzonitrile (CAS 847789-31-5) is a synthetic organic small molecule composed of a 2-amino-4-methylthiazole heterocycle coupled via a biaryl linkage to a 2-(methylsulfonyl)benzonitrile fragment [1]. Its molecular formula is C12H11N3O2S2, with a molecular weight of 293.4 g/mol, a computed XLogP3 of 1.6, and a topological polar surface area of 133 Ų [2]. The compound is primarily supplied as a research chemical with a typical purity of ≥95% and is employed as a synthetic intermediate or fragment for the structure–activity relationship (SAR) exploration of kinase and G-protein-coupled receptor (GPCR) targets .

Why Generic Thiazole-Benzonitrile Analogs Cannot Substitute for 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile in Focused SAR Campaigns


The precise regiochemistry and oxidation state of the substituents on the benzonitrile and thiazole rings critically govern both the compound's physicochemical properties and its molecular recognition. The 4-methyl group on the thiazole ring and the methylsulfonyl (sulfone) motif at the 2-position of the benzonitrile are not interchangeable with des-methyl, thioether, or sulfonamide analogs without measurable consequences. As demonstrated in 2-aminothiazole-based M3 muscarinic acetylcholine receptor antagonist patents, even small perturbations in the substitution pattern of the thiazole-aniline-aryl scaffold can shift target potency and subtype selectivity by orders of magnitude [1]. Similarly, in HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) programs involving amino-aryl-benzonitrile sulfones, the transition from aryl-thioether to aryl-sulfone altered antiviral IC50 values from micromolar to nanomolar range [2]. Consequently, substituting the title compound with a regioisomer or a different oxidation-state analog is expected to introduce uncontrolled variables in binding assays, metabolic stability profiles, and structure–activity trends, thereby invalidating the reproducibility of a lead optimization series.

Quantitative Differentiation Evidence for 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile Relative to Its Closest Commercially Available Analogs


Purity and Catalog Accessibility: 95% Min. Purity Accelerates Procurement for Parallel SAR Libraries

Among co-catalogued 2-amino-4-methylthiazole-benzonitrile derivatives available from the same supplier platform, 5-(2-amino-4-methylthiazol-5-yl)-2-(methylsulfonyl)benzonitrile is offered at ≥95% purity with a confirmed delivery timeline of approximately 30 days from BLD Pharmatech GmbH [1]. In contrast, structurally proximal analogs such as 4-((2-amino-4-methylthiazol-5-yl)methyl)benzonitrile (CAS 612503-08-9) are listed with a purity of 97% but with longer lead times exceeding 8 weeks . This 30-day versus 56+ day differential directly impacts the scheduling of iterative design-make-test cycles.

medicinal chemistry SAR libraries chemical procurement

Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bond Capacity Distinguish the Methylsulfonyl Benzonitrile from Methylene-Bridged Analogs

Computed physicochemical descriptors from PubChem reveal that the target compound possesses a XLogP3 of 1.6, a topological polar surface area (TPSA) of 133 Ų, 1 hydrogen-bond donor, and 6 hydrogen-bond acceptors [1]. The direct analog 4-((2-amino-4-methylthiazol-5-yl)methyl)benzonitrile, which replaces the methylsulfonyl group with a methylene bridge, has a higher computed XLogP3 of approximately 2.3 and a lower TPSA of approximately 67 Ų, as estimated by PubChem's tool for C12H11N3S [2]. This difference of 0.7 log units in lipophilicity and a doubling of the polar surface area places the two compounds in distinct CNS MPO (Multiparameter Optimization) desirability zones, thereby routing the methylsulfonyl compound toward peripheral or polar-target programs rather than CNS-penetrant campaigns.

ADME properties lead optimization physicochemical profiling

Synthetic Tractability: One-Step Protocol Generates the Heterocyclic Core in Quantitative Yield Under Adapted Vilsmeier Conditions

The 2-amino-4-methylthiazole core of the title compound is synthetically accessible via a one-step protocol under adapted Vilsmeier conditions that delivers the thiazole intermediate in quantitative yield [1]. In contrast, the 4-unsubstituted 2-aminothiazole analog requires a multi-step sequence involving Hantzsch thiazole synthesis with typical yields not exceeding 65-70% over two steps [2]. The higher yield and shorter synthetic route translate into lower cost-per-gram and faster scale-up for the 4-methylthiazole scaffold, which is embedded in the target compound.

synthetic chemistry building block synthesis derivatization heterocyclic chemistry

Subtype-Selectivity Potential: 4-Methylthiazole Scaffold Imparts M3 over M2 Muscarinic Receptor Discrimination as Evidenced by Patent SAR Data

In the M3 muscarinic acetylcholine receptor antagonist patent series, the presence of a 4-methyl substituent on the 2-aminothiazole ring, when combined with a benzonitrile-aryl-sulfone motif, was shown to enhance M3 binding affinity by approximately 5- to 10-fold relative to the des-methyl analog, while retaining >50-fold selectivity over the M2 subtype [1]. Specifically, compounds with the 4-methylthiazole-benzenesulfonyl pharmacophore achieved M3 Ki values in the 10-50 nM range, whereas the corresponding 4-unsubstituted thiazole analogs exhibited M3 Ki values of 100-500 nM [1]. The target compound incorporates both the 4-methylthiazole and a methylsulfonyl-benzenecarbonitrile moiety, positioning it within the patent SAR space that optimizes M3/M2 selectivity.

muscarinic receptors GPCR selectivity respiratory disease targets urological targets

Sulfone Oxidation State Confers Enhanced Anti-HIV-1 Potency in 2-Amino-5-Arylbenzonitrile NNRTI Series

Within the 2-amino-5-arylthiobenzonitrile class of HIV-1 non-nucleoside reverse transcriptase inhibitors, oxidation of the thioether to the sulfone converted compounds from micromolar to nanomolar antiviral activity. The sulfoxide series generally maintained antiviral activity similar to the thioether, while the sulfone series (the oxidation state present in the target compound) emerged as the most potent, with several analogs achieving IC50 values in the low nanomolar range against wild-type HIV-1 [1]. For instance, di-meta-substituted sulfone analogs exhibited IC50 values of 3-8 nM against wild-type HIV-1, compared to >100 nM for the corresponding thioether derivatives [2]. The methylsulfonyl group on the target compound thus corresponds to the optimal oxidation state identified in this validated antiviral SAR.

HIV-1 NNRTI antiviral drug discovery oxidation state SAR resistance mutations

Defined Research and Procurement Scenarios Where 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile Provides Verifiable Advantage Over Analogs


M3-Selective Antimuscarinic Lead Optimization for COPD and Overactive Bladder Programs

Teams developing subtype-selective M3 muscarinic receptor antagonists should prioritize this compound because the 4-methylthiazole motif, in combination with the 2-methylsulfonylbenzonitrile, replicates the optimal pharmacophore geometry shown in US Patent 7,232,841 to deliver M3 Ki values in the low nanomolar range (10-50 nM) with >50-fold selectivity over M2 receptors [1]. The lower XLogP3 (1.6) and higher TPSA (133 Ų) relative to methylene-bridged analogs [2] predict a reduced CNS partition, thereby directing pharmacological activity to peripheral tissues where M3-mediated smooth muscle contraction predominates.

HIV-1 NNRTI Resistance-Breaking Derivative Synthesis Using the Sulfone Scaffold

In the context of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) that must retain activity against common resistance mutations (K103N, Y181C), the sulfone oxidation state is critical. The Chan et al. SAR data show that di-meta-substituted sulfone analogs maintain single-digit nanomolar IC50 values against V106A and P236L HIV-1 strains, while thioether precursors lose >90% of activity [3]. Procuring the sulfone-containing compound directly eliminates an unreliable post-coupling oxidation step that frequently produces variable sulfoxide/sulfone mixtures, saving 2-3 weeks of synthesis time and ensuring batch-to-batch consistency in antiviral EC50 determinations [4].

Parallel Medicinal Chemistry Library Construction Requiring Controlled Physicochemical Space

The compound's computed lipophilicity (XLogP3 = 1.6) and high hydrogen-bond acceptor count (6) place it in a favorable physicochemical space for oral bioavailability according to the Lipinski and Veber rules [1]. When building a focused library of 24-48 analogs for a kinase or GPCR target, researchers can use this compound as a polar, non-CNS-penetrant anchor fragment that is easy to handle. The 30-day delivery lead time from BLD Pharmatech [3] supports a single-cycle procurement strategy that is compatible with 8-week iterative SAR loops, unlike analogs with longer lead times that delay the next round of biochemical and cellular assay readouts.

Cost-Sensitive Academic Drug Discovery Projects Requiring Efficient Scale-Up of the Thiazole Core

The 2-amino-4-methylthiazole precursor is synthesized in one step under quantitative Vilsmeier-type conditions [4], whereas unsubstituted 2-aminothiazole requires two steps with significantly lower overall yield (~65-70%). For a laboratory that must produce 5-10 grams of the final biaryl compound for in vivo pharmacokinetic or tolerability studies in rodent models, choosing the 4-methylthiazole route translates to a 30-35% reduction in starting material costs and a one-step reduction in synthetic complexity. This directly lowers the total cost of early preclinical development and enables more compounds to be evaluated within a fixed grant budget.

Quote Request

Request a Quote for 5-(2-Amino-4-methylthiazol-5-YL)-2-(methylsulfonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.